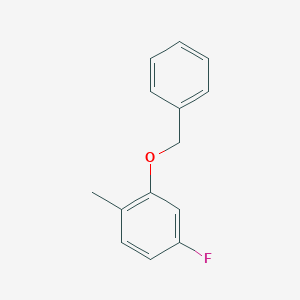

2-(Benzyloxy)-4-fluoro-1-methylbenzene

Description

Properties

IUPAC Name |

4-fluoro-1-methyl-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO/c1-11-7-8-13(15)9-14(11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTULEJNMGRZBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Routes to 2 Benzyloxy 4 Fluoro 1 Methylbenzene

Established Synthetic Pathways: A Comprehensive Review

Approaches Involving Benzylic Ether Formation (O-Alkylation)

The most direct and widely employed method for synthesizing 2-(benzyloxy)-4-fluoro-1-methylbenzene is the O-alkylation of 4-fluoro-2-methylphenol (B144770). This approach falls under the general class of Williamson ether synthesis, a robust method for preparing symmetrical and asymmetrical ethers. francis-press.com The reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide, which then attacks an electrophilic benzyl (B1604629) species, typically a benzyl halide, via an SN2 mechanism.

The key starting material, 4-fluoro-2-methylphenol, is a commercially available solid. sigmaaldrich.comnih.govossila.comfishersci.ca The reaction is typically carried out in the presence of a base to facilitate the formation of the phenoxide ion. A variety of bases can be used, ranging from strong bases like sodium hydride (NaH) to weaker bases like potassium carbonate (K₂CO₃), depending on the reactivity of the substrate and the desired reaction conditions. orgsyn.orgchegg.com The choice of solvent is also critical, with polar aprotic solvents like acetone (B3395972), acetonitrile, or dimethylformamide (DMF) being common selections.

General Reaction Scheme:

Figure 1: Williamson Ether Synthesis of this compound from 4-fluoro-2-methylphenol and a benzyl halide (X = Cl, Br, I).

Figure 1: Williamson Ether Synthesis of this compound from 4-fluoro-2-methylphenol and a benzyl halide (X = Cl, Br, I).

A typical procedure involves stirring 4-fluoro-2-methylphenol with a base such as potassium carbonate in a solvent like acetone, followed by the addition of benzyl bromide. The reaction mixture is often heated to reflux to ensure completion. chegg.comchemicalbook.com The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC).

Table 1: Representative Conditions for Williamson Ether Synthesis

| Precursor | Reagent | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| 4-Fluoro-2-methylphenol | Benzyl Bromide | K₂CO₃ | Acetone | Reflux, 5h | High |

| 4-Hydroxybenzaldehyde | 3-Fluorobenzyl Bromide | K₂CO₃ | Acetone | 60°C, 5h | 94.4% chemicalbook.com |

This interactive table summarizes common conditions used in Williamson ether synthesis and related O-alkylation reactions. The data is derived from general knowledge and specific examples found in the literature. orgsyn.orgchemicalbook.com

Friedel-Crafts Alkylation and Acylation Strategies

While not a direct route to the final product, Friedel-Crafts reactions offer a strategic pathway to synthesize key intermediates. chemguide.co.ukgoogle.com Friedel-Crafts acylation, in particular, is advantageous as the deactivating nature of the introduced acyl group prevents over-acylation. google.com

A hypothetical multi-step synthesis could begin with m-fluorotoluene. Friedel-Crafts acylation with an acyl halide (e.g., acetyl chloride) in the presence of a Lewis acid catalyst like anhydrous aluminum trichloride (B1173362) (AlCl₃) would yield a mixture of acylated isomers. google.com The methyl group and the fluorine atom on the starting material direct the incoming acyl group to specific positions. The methyl group is an ortho, para-director, while fluorine is also an ortho, para-director, albeit a deactivating one. The major product would likely be 4-acetyl-1-fluoro-3-methylbenzene, which is not the desired substitution pattern.

A more plausible, albeit lengthy, route could involve the Friedel-Crafts benzylation of a protected fluorophenol derivative, although direct benzylation is often prone to polyalkylation and rearrangement issues. rsc.orgethz.ch Given the efficiency of O-alkylation, Friedel-Crafts strategies are generally not the preferred method for synthesizing simple benzyl aryl ethers like this compound.

Table 2: Key Features of Friedel-Crafts Reactions

| Reaction Type | Reagents | Catalyst | Key Characteristics |

|---|---|---|---|

| Acylation | Acyl Halide, Acid Anhydride | AlCl₃, FeCl₃, BF₃ | Product is deactivated, preventing polyacylation. google.comgoogle.com |

This interactive table highlights the main characteristics of Friedel-Crafts acylation and alkylation reactions. google.comgoogle.com

Directed Ortho-Metalation (DOM) and Functionalization of Fluorinated Arenes

Directed Ortho-Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The strategy relies on a directing group (DMG) that coordinates to an organolithium reagent (e.g., n-BuLi, s-BuLi) and directs deprotonation to the adjacent ortho position. uwindsor.ca The fluorine atom is a potent, though modest, ortho-directing group. capes.gov.brresearchgate.net

In the context of synthesizing this compound, one could envision a route starting from 1-(benzyloxy)-3-fluorobenzene. The fluorine atom would direct metalation to the C2 position. Quenching the resulting aryllithium intermediate with a methylating agent, such as methyl iodide, would install the methyl group at the desired position.

Reaction Scheme for DoM:

Figure 2: Hypothetical Directed Ortho-Metalation route starting from 1-(benzyloxy)-3-fluorobenzene.

Figure 2: Hypothetical Directed Ortho-Metalation route starting from 1-(benzyloxy)-3-fluorobenzene.

The success of this approach hinges on the relative directing ability of the benzyloxy and fluoro groups. While fluorine is a recognized directing group, strong amide bases like lithium diisopropylamide (LDA) are often required. capes.gov.brresearchgate.net The benzyloxy group is also a directing group, and competition between the two potential ortho positions (relative to the benzyloxy group) would need to be controlled. The fluorine atom's ability to promote ortho C-H metalation is a well-documented phenomenon in the synthesis of functionalized fluoroarenes. acs.org

Multi-Step Synthesis from Readily Available Precursors

The most practical multi-step synthesis is, in fact, the one-step O-alkylation described in section 2.1.1, starting from the readily available precursor 4-fluoro-2-methylphenol. sigmaaldrich.comossila.com This compound serves as an important intermediate in the synthesis of pharmaceuticals and other functional materials. fishersci.ca

Alternatively, a synthesis could be designed starting from even simpler building blocks. For example, one could start with m-fluorotoluene.

Nitration: Nitration of m-fluorotoluene would yield a mixture of isomers, with 4-fluoro-2-methyl-1-nitrobenzene being a likely product.

Reduction: The nitro group can be reduced to an amine (4-fluoro-2-methylaniline).

Diazotization and Hydrolysis: The amino group can be converted to a hydroxyl group via a diazonium salt intermediate, yielding 4-fluoro-2-methylphenol.

O-Alkylation: The resulting phenol is then benzylated as described previously.

This longer route is less efficient than starting directly with 4-fluoro-2-methylphenol but illustrates how the target molecule can be constructed from basic commodity chemicals.

Novel and Evolving Synthetic Methodologies

Transition Metal-Catalyzed Coupling Reactions for Aryl Ether Synthesis (e.g., Ullmann, Buchwald-Hartwig type approaches)

Modern synthetic chemistry has seen the rise of powerful transition metal-catalyzed cross-coupling reactions for the formation of C-O bonds.

Ullmann Condensation: The classical Ullmann condensation involves the copper-catalyzed reaction between an aryl halide and an alcohol or phenol. scielo.org.mxnih.gov Traditionally, this reaction required harsh conditions, such as high temperatures (often around 200°C) and stoichiometric amounts of copper. nih.gov Modern variations utilize catalytic amounts of a copper salt along with ligands, such as N,N-dimethylglycine, which allow the reaction to proceed under milder conditions. beilstein-journals.org For the synthesis of this compound, an Ullmann-type reaction could couple 1-bromo-4-fluoro-2-methylbenzene bldpharm.com with benzyl alcohol in the presence of a copper catalyst and a base.

Buchwald-Hartwig C-O Coupling: The palladium-catalyzed Buchwald-Hartwig amination has been extended to form C-O bonds, providing a versatile method for aryl ether synthesis. nih.gov This reaction couples an aryl halide or triflate with an alcohol or phenol. nih.gov The key to this transformation is the use of a palladium catalyst in conjunction with a specialized bulky electron-rich phosphine (B1218219) ligand. This methodology is known for its broad substrate scope and tolerance of various functional groups.

A potential Buchwald-Hartwig approach to this compound could involve the coupling of 1-bromo-4-fluoro-2-methylbenzene with benzyl alcohol, or conversely, the coupling of 4-fluoro-2-methylphenol with benzyl bromide. The latter is less common for this specific transformation, as the classic Williamson synthesis is highly effective. However, for more complex or sterically hindered substrates, the Buchwald-Hartwig reaction often provides superior results.

Table 3: Comparison of Transition Metal-Catalyzed Ether Syntheses

| Method | Metal | Typical Halide | Key Features |

|---|---|---|---|

| Ullmann Condensation | Copper (Cu) | Ar-I, Ar-Br | Classical method often requiring high temperatures; modern protocols use ligands for milder conditions. scielo.org.mxnih.govbeilstein-journals.org |

This interactive table compares the key aspects of the Ullmann and Buchwald-Hartwig reactions for ether formation. scielo.org.mxnih.govbeilstein-journals.orgnih.govnih.gov

Green Chemistry Principles and Sustainable Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on the adoption of green and sustainable practices, and the Williamson ether synthesis is no exception. Traditional methods often rely on volatile organic solvents and strong, hazardous bases. However, several strategies have been developed to make this reaction more environmentally benign.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, significantly reducing reaction times and often improving yields. youtube.comresearchgate.net This technique can accelerate the synthesis of alkyl aryl ethers, sometimes even under solvent-free conditions using a solid base like potassium carbonate. masterorganicchemistry.comresearchgate.net The direct transfer of energy to the reactants leads to rapid heating and can enhance reaction rates dramatically, making it a more energy-efficient alternative to conventional heating methods. researchgate.netnih.gov

Solvent-Free and Alternative Solvent Systems: To minimize the use of hazardous solvents, solvent-free reaction conditions have been successfully applied to the Williamson synthesis. For instance, the reaction can be performed by grinding the reactants with a solid base, such as potassium hydroxide (B78521) or a mixture of potassium carbonate and potassium hydroxide, sometimes in the presence of a phase-transfer catalyst. ias.ac.inyoutube.com

Another green approach involves the use of water as a solvent, which is often considered the most environmentally friendly solvent. Since organic reactants are typically immiscible in water, this can be facilitated by the use of surfactants or phase-transfer catalysts. learncbse.inorgsyn.org These agents help to bring the reactants together at the interface of the two phases, enabling the reaction to proceed. learncbse.inorgsyn.org Propylene carbonate has also been investigated as a green and recyclable solvent for the etherification of benzyl alcohols. nih.gov

Use of Weaker Bases and Greener Catalysts: While strong bases like sodium hydride are effective, they are also highly reactive and can pose safety risks. Research has shown that weaker, more manageable bases like potassium carbonate can be sufficient, especially for more acidic phenols. youtube.com Furthermore, the development of catalysts from renewable resources, such as those derived from waste banana peels, represents a novel approach to a greener Williamson synthesis. youtube.com

Flow Chemistry and Continuous Synthesis Applications

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including improved safety, scalability, and process control. While the application of flow chemistry to the Williamson ether synthesis of aryl benzyl ethers is an emerging area, its potential is significant. Continuous flow processes can be particularly beneficial for reactions that are exothermic or involve hazardous reagents.

Some studies have explored the use of continuous flow for related reactions, such as the alkylation of naphthols using benzylic alcohols over a solid catalyst. researchgate.net The ability to precisely control temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities. researchgate.net However, specific examples detailing the continuous synthesis of this compound or closely related simple aryl benzyl ethers via Williamson synthesis are not widely reported in the reviewed literature. The development of such protocols could offer a safer and more efficient manufacturing process on an industrial scale.

Chemo-, Regio-, and Stereoselective Synthesis Strategies (if applicable to derivatives)

The Williamson ether synthesis, while seemingly straightforward, can present challenges in selectivity, particularly chemo- and regioselectivity.

Chemoselectivity: In molecules with multiple reactive sites, achieving selective benzylation of a phenolic hydroxyl group can be challenging. However, alternative benzylation methods have been developed that offer high chemoselectivity. For example, the use of 2-benzyloxy-1-methylpyridinium triflate (BnOPT) allows for the benzylation of alcohols under nearly neutral conditions, tolerating other functional groups that might be sensitive to the strongly basic conditions of a traditional Williamson synthesis. orgsyn.org

Regioselectivity (O- versus C-Alkylation): A common side reaction in the alkylation of phenoxides is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom. google.com The ratio of O-alkylation to C-alkylation is influenced by several factors, including the solvent, the counter-ion of the phenoxide, and the presence of steric hindrance. libretexts.org Generally, polar aprotic solvents like DMF or DMSO favor O-alkylation, while protic solvents can lead to increased C-alkylation. google.com The choice of base and reaction conditions can be optimized to maximize the formation of the desired O-alkylated product, the ether. For example, in the benzylation of cresols, the use of phase-transfer catalysis has been shown to give excellent selectivity for the O-benzylated product. researchgate.net

Stereoselectivity: The core molecule, this compound, is not chiral and therefore does not have stereoisomers. However, if this synthetic methodology were applied to derivatives with chiral centers, the stereochemical outcome would be critical. The Williamson ether synthesis proceeds via an SN2 mechanism, which involves a backside attack by the nucleophile on the electrophilic carbon. masterorganicchemistry.comlibretexts.org This results in an inversion of configuration at the electrophilic carbon if it is a stereocenter. libretexts.org This inherent stereospecificity is a key consideration when planning the synthesis of chiral ether derivatives.

Optimization of Reaction Conditions and Yield Enhancement Techniques

Optimizing the Williamson ether synthesis is crucial for maximizing the yield of this compound while minimizing side products. Key parameters that can be adjusted include the choice of base, solvent, temperature, and the use of catalytic additives.

Influence of Base and Solvent: The selection of the base and solvent system is critical. Strong bases such as sodium hydride (NaH) are commonly used to ensure complete deprotonation of the phenol. nih.gov The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), which can solvate the cation and enhance the nucleophilicity of the phenoxide. nih.govlibretexts.org Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly with more acidic phenols, and are often used in solvents like acetone or DMF. youtube.com

Phase-Transfer Catalysis: A significant technique for yield enhancement, especially when dealing with biphasic systems (e.g., aqueous/organic), is phase-transfer catalysis (PTC). learncbse.in Catalysts such as tetrabutylammonium (B224687) bromide can facilitate the transfer of the phenoxide from the aqueous phase to the organic phase where the benzyl halide is located, thereby increasing the reaction rate and yield. youtube.comlearncbse.in

Temperature and Reaction Time: The reaction temperature can influence both the rate and the selectivity. While higher temperatures can speed up the reaction, they may also promote side reactions like elimination, particularly if the alkyl halide is secondary or tertiary. masterorganicchemistry.com For the synthesis of aryl benzyl ethers, temperatures ranging from ambient to reflux are common. nih.govlearncbse.in Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes. nih.gov

The following table, based on general findings for the Williamson ether synthesis of substituted phenols, illustrates how different conditions can affect the outcome of the reaction.

| Phenol Reactant | Benzylating Agent | Base | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |

| 4-Ethylphenol | Methyl Iodide | NaOH | Water/Organic | Tetrabutylammonium Bromide | <65 | Not specified | youtube.com |

| o-Cresol | Benzyl Chloride | L-L-L PTC | Water/Organic | Third Phase Catalyst | 50 | 100 (selectivity) | researchgate.net |

| Various Phenols | Benzyl Bromide | KOH | None | None | Not specified | High | ias.ac.in |

| p-Chlorophenol | Benzyl Alcohol | H₂SO₄ | None | None | 100-130 | Variable | researchgate.net |

| General Alcohol | Benzyl Bromide | NaH | DMF | None | 0 to RT | High | nih.gov |

This table is a representative summary based on analogous reactions, as specific data for this compound is not available in the cited literature.

Mechanistic Insights into Key Synthetic Transformations

The primary synthetic transformation for producing this compound is the Williamson ether synthesis, which proceeds through a well-understood SN2 mechanism. masterorganicchemistry.comlibretexts.org

Step 1: Deprotonation of the Phenol The reaction is initiated by the deprotonation of the hydroxyl group of 4-fluoro-2-methylphenol by a base. The acidity of phenols (pKa ≈ 10) allows for the use of moderately strong bases like alkali hydroxides (e.g., NaOH, KOH) or carbonates (e.g., K₂CO₃), as well as stronger bases like sodium hydride (NaH). youtube.comnih.gov This acid-base reaction generates the sodium or potassium salt of the phenoxide, which is a much more potent nucleophile than the neutral phenol.

Step 2: Nucleophilic Attack The resulting 4-fluoro-2-methylphenoxide ion then acts as the nucleophile, attacking the electrophilic carbon of the benzyl halide (e.g., benzyl bromide). This occurs via a backside attack, characteristic of the SN2 mechanism, where the phenoxide approaches the carbon atom from the side opposite to the leaving group (the halide). masterorganicchemistry.comlibretexts.org This concerted step, where the C-O bond is formed simultaneously as the C-Br bond is broken, leads to the formation of the ether product, this compound, and a halide salt as a byproduct. youtube.com

Role of Phase-Transfer Catalysis: In biphasic systems, the phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide, plays a crucial role. The lipophilic cation of the catalyst pairs with the phenoxide anion, allowing it to be transported from the aqueous phase into the organic phase where it can react with the benzyl halide. youtube.com This overcomes the insolubility of the reactants in their respective phases and facilitates the reaction.

Side Reactions: The main competing reaction is elimination (E2), which is more prevalent with secondary and tertiary alkyl halides and is promoted by the strong basicity of the alkoxide. masterorganicchemistry.com However, since benzyl bromide is a primary halide with no β-hydrogens, the E2 elimination pathway is not possible. youtube.com The other potential side reaction is C-alkylation of the phenoxide, as discussed in section 2.2.4.

Reactivity and Transformation Pathways of 2 Benzyloxy 4 Fluoro 1 Methylbenzene

Electrophilic Aromatic Substitution Reactions on the Fluorinated Benzene Ring

The electron-rich nature of the aromatic ring in 2-(Benzyloxy)-4-fluoro-1-methylbenzene, primarily due to the potent activating effect of the benzyloxy group, renders it susceptible to electrophilic aromatic substitution. The regiochemical outcome of these reactions is a consequence of the combined directing effects of the benzyloxy, methyl, and fluoro substituents.

The bromination of this compound can be expected to proceed readily in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The positions most activated towards electrophilic attack are those ortho and para to the strongly activating benzyloxy group. This leads to the potential formation of several isomeric products.

Commercially available brominated derivatives of this compound, such as 2-(Benzyloxy)-5-bromo-1-fluoro-4-methylbenzene and 2-(Benzyloxy)-3-bromo-1-fluoro-4-methylbenzene , confirm that bromination of the ring is a feasible transformation. The formation of 2-(Benzyloxy)-5-bromo-1-fluoro-4-methylbenzene is consistent with the electrophile attacking the position para to the benzyloxy group, which is a sterically accessible and electronically activated site. The formation of 2-(Benzyloxy)-3-bromo-1-fluoro-4-methylbenzene indicates that substitution can also occur at one of the ortho positions relative to the benzyloxy group.

| Product Name | Position of Bromine | Predicted Directing Influence |

| 2-(Benzyloxy)-5-bromo-1-fluoro-4-methylbenzene | C5 | para to Benzyloxy, ortho to Methyl |

| 2-(Benzyloxy)-3-bromo-1-fluoro-4-methylbenzene | C3 | ortho to Benzyloxy, ortho to Fluoro |

This table outlines the possible brominated products and the directing influences leading to their formation.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro (-NO₂) group onto the aromatic ring. Given the strong activating and directing influence of the benzyloxy group, the nitration would be expected to occur primarily at the positions ortho and para to this group. The presence of the methyl group would further activate these positions.

Sulfonation: Similarly, reaction with fuming sulfuric acid (H₂SO₄/SO₃) would lead to the introduction of a sulfonic acid (-SO₃H) group. The regioselectivity would again be dictated by the powerful ortho, para-directing benzyloxy group.

Reactions Involving the Benzylic Ether Moiety

The benzyloxy group is not merely a directing group in aromatic substitutions; it is also a reactive functional group that can undergo a variety of transformations.

The benzylic ether linkage in this compound is susceptible to cleavage under several conditions, a reaction often employed as a deprotection strategy in multi-step syntheses to unmask a hydroxyl group.

Catalytic Hydrogenation: A common and mild method for cleaving benzyl (B1604629) ethers is catalytic hydrogenation. rsc.org This typically involves reacting the compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. rsc.org This reaction would yield 4-fluoro-3-methylphenol and toluene.

Acid-Catalyzed Cleavage: Strong acids can also effect the cleavage of benzyl ethers. core.ac.uk However, this method is less frequently used due to the potential for undesired side reactions on the aromatic ring, especially with the presence of activating groups.

| Deprotection Method | Reagents | Products |

| Catalytic Hydrogenation | H₂, Pd/C | 4-Fluoro-3-methylphenol, Toluene |

| Acid-Catalyzed Cleavage | Strong Acid (e.g., HBr, HI) | 4-Fluoro-3-methylphenol, Benzyl Halide |

This interactive table summarizes the common deprotection strategies for the benzylic ether in this compound.

The benzylic position of the ether is susceptible to oxidation. Strong oxidizing agents can potentially oxidize the benzylic C-H bonds. Furthermore, the methyl group on the aromatic ring represents another site for benzylic oxidation.

Oxidation of the Benzylic Ether: While the primary focus is often on cleavage, under certain oxidative conditions, benzylic ethers can be converted to other functional groups. For instance, some oxidizing agents can transform a benzylic ether into a benzoate ester, which can then be hydrolyzed to the corresponding alcohol.

Oxidation of the Methyl Group: The methyl group attached to the benzene ring is also a benzylic position and can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. This would transform this compound into 2-(benzyloxy)-4-fluorobenzoic acid.

Reductive transformations of the benzylic ether typically lead to its cleavage, as discussed in the deprotection strategies.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Aryl Ring

Nucleophilic aromatic substitution (SNAr) is a reaction pathway that is generally facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. chemistrysteps.comjlu.edu.cn The fluorine atom in this compound, being a halogen, can act as a leaving group in SNAr reactions.

However, under forcing conditions or with very strong nucleophiles, substitution of the fluorine atom might be achievable. The feasibility of such a transformation would be highly dependent on the specific reaction conditions and the nature of the nucleophile employed.

Palladium-Catalyzed Cross-Coupling Reactions of Derivatized Forms (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures from derivatized forms of this compound, such as its bromo or iodo analogues. These reactions, including the Suzuki-Miyaura, Sonogashira, and Heck couplings, facilitate the formation of new carbon-carbon bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds through the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For derivatives of this compound, such as 1-bromo-2-(benzyloxy)-4-fluorobenzene, this reaction provides a direct route to substituted biphenyls. The reaction conditions are generally mild and tolerate a wide range of functional groups. organic-chemistry.orgresearchgate.netrsc.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side products. Heterogeneous catalysts, such as palladium nanoparticles supported on graphene, have also been employed for the Suzuki-Miyaura coupling of fluorinated aryl bromides, offering advantages in terms of catalyst recovery and reuse. chem-station.comugr.es

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. mdpi.com For an iodo-derivatized this compound, the Sonogashira coupling provides an efficient pathway to synthesize substituted arylalkynes. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the use of copper co-catalysts. nih.govresearchgate.netrsc.orgnih.gov

The Mizoroki-Heck reaction , commonly known as the Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction is catalyzed by a palladium complex and requires a base. mdpi.comnih.gov When applied to a bromo-derivative of this compound, the Heck reaction allows for the introduction of vinyl groups, leading to the formation of stilbene-like structures. The regioselectivity and stereoselectivity of the Heck reaction are influenced by the nature of the alkene, the catalyst system, and the reaction conditions. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd/G-COOH | K2CO3 | Dioxane/H2O | 80 | >95 |

| Sonogashira | Iodobenzene | Phenylacetylene | Pd(PPh3)4/CuI | Et3N | DMF | RT | 98 |

| Heck | Bromobenzene | Styrene | Pd(OAc)2 | Na2CO3 | NMP | 120 | 95 |

Note: The data in this table is representative of typical conditions for these reactions with similar substrates and may not reflect reactions performed specifically on derivatives of this compound due to a lack of directly available literature data.

Radical Reactions and Their Applications in Functionalization

The methyl group of this compound is a key site for functionalization via radical reactions. The benzylic position is particularly susceptible to radical abstraction due to the resonance stabilization of the resulting benzyl radical by the adjacent aromatic ring. nih.govnih.gov

A common and effective method for the selective bromination of the benzylic position is the Wohl-Ziegler reaction , which employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and often under photochemical conditions. organic-chemistry.orgresearchgate.netchem-station.comwikipedia.orgthermofisher.com This reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the benzylic position, followed by reaction of the resulting benzyl radical with a bromine source. rsc.orgresearchgate.net The use of NBS is advantageous as it maintains a low concentration of bromine in the reaction mixture, which helps to suppress competing electrophilic addition reactions to the aromatic ring. researchgate.net The resulting benzylic bromide, 1-(bromomethyl)-2-(benzyloxy)-4-fluorobenzene, is a versatile intermediate that can be used in a variety of subsequent nucleophilic substitution reactions to introduce a wide range of functional groups.

Beyond bromination, other radical-mediated C-H functionalization reactions at the benzylic position are also of significant interest. These can include the introduction of other halogens, oxygen-containing functionalities, or carbon-based substituents, further expanding the synthetic utility of this compound. scielo.org.mxresearchgate.netrsc.orgchemrxiv.org

Table 2: Example of Radical Bromination

| Substrate | Reagent | Initiator | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Toluene | NBS | AIBN | CCl4 | Reflux | Benzyl bromide | High |

Note: This table provides a general example of a Wohl-Ziegler bromination on a simple analog. Specific conditions and yields for this compound would require experimental determination.

Based on a comprehensive search of available scientific literature and computational chemistry databases, there is currently no specific published research detailing the theoretical and computational investigations for the compound This compound .

Therefore, it is not possible to provide the detailed data and findings requested for the following sections and subsections of the specified outline:

Theoretical and Computational Investigations of 2 Benzyloxy 4 Fluoro 1 Methylbenzene

Electronic Structure Analysis and Molecular Orbital Theory

Fukui Functions and Electrophilic/Nucleophilic Attack Site Prediction

While computational methods such as Density Functional Theory (DFT) are widely used to analyze related molecular structures, the specific calculations, data tables, and detailed research findings for 2-(Benzyloxy)-4-fluoro-1-methylbenzene are not present in the accessible literature.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations offer a computational method to observe the time-dependent behavior of molecules, providing insights into their conformational dynamics and intermolecular interactions. For a molecule such as this compound, MD simulations can model its movement and interactions with surrounding molecules, such as a solvent or a biological receptor, over a specific period.

MD simulations are founded on the principles of classical mechanics, where the forces between atoms are calculated using a potential energy function, often referred to as a force field. By solving Newton's equations of motion for a system of atoms and molecules, a trajectory that describes their positions and velocities over time is generated. This allows for the analysis of various dynamic phenomena.

Key Aspects of Molecular Dynamics Simulations:

| Simulation Aspect | Description | Relevance to this compound |

| Force Fields | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. Common force fields include AMBER, CHARMM, and GROMOS. | The selection of an appropriate force field is crucial for accurately modeling the aromatic rings, the ether linkage, and the fluorine substituent of the molecule. |

| Solvent Modeling | Simulations can be performed in a vacuum or with explicit solvent molecules (e.g., water, organic solvents) to mimic experimental conditions. | Studying the compound in different solvent environments can reveal how intermolecular interactions, such as hydrogen bonding and van der Waals forces, influence its conformation and solubility. nih.gov |

| Conformational Analysis | By analyzing the simulation trajectory, the accessible conformations of the molecule and the transitions between them can be identified. | This is particularly useful for understanding the flexibility of the benzyloxy group relative to the fluorinated phenyl ring. |

| Interaction Analysis | MD simulations can quantify the non-covalent interactions between the molecule and other entities, such as other molecules of the same type or different molecules in a mixture. researchgate.net | This can elucidate how the molecule might self-associate or interact with other chemical species, which is fundamental to understanding its bulk properties. nih.gov |

In the context of this compound, MD simulations could be employed to explore how the molecule behaves in various chemical environments. For instance, a simulation could reveal the preferential orientation of the molecule at an oil-water interface or its binding dynamics within the active site of an enzyme. nih.govnih.gov Such studies provide a dynamic picture that complements the static information obtained from other computational methods. researchgate.netrsc.org

Computational Prediction of Spectroscopic Parameters

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting the spectroscopic properties of molecules. These methods allow for the calculation of parameters that can be directly compared with experimental spectra, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, thereby aiding in the structural elucidation of newly synthesized compounds. For this compound, these computational approaches can predict its spectroscopic signature.

The general approach involves first optimizing the molecule's geometry to find its lowest energy conformation. Following this, spectroscopic properties are calculated using specific theoretical models. The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)) is critical for the accuracy of the prediction.

Overview of Computational Spectroscopic Prediction Methods:

| Spectroscopic Technique | Predicted Parameters | Common Computational Methods |

| NMR Spectroscopy | Chemical shifts (¹H, ¹³C), spin-spin coupling constants. | Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT or Hartree-Fock (HF) theory. |

| IR Spectroscopy | Vibrational frequencies, intensities. | DFT calculations of harmonic vibrational frequencies, which are often scaled to correct for anharmonicity and other systematic errors. |

By applying these methods, one can generate a theoretical spectrum for this compound. This predicted spectrum can then be used to interpret experimental data, for instance, by assigning specific peaks in an experimental IR spectrum to particular vibrational modes of the molecule, such as the C-O-C stretch of the ether or the C-F stretch.

Reaction Mechanism Modeling and Transition State Characterization in Synthetic Processes

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, providing detailed insights into the energy landscapes and the structures of transient species like transition states. The synthesis of this compound, likely proceeding through a Williamson ether synthesis, can be modeled to understand the intricacies of its formation. masterorganicchemistry.com This reaction would involve the nucleophilic attack of a deprotonated 4-fluoro-1-methylphenol (a phenoxide) on a benzyl (B1604629) halide. youtube.com

Theoretical modeling of this S_N2 reaction can elucidate several key aspects. masterorganicchemistry.com DFT calculations are commonly employed to map out the potential energy surface of the reaction, identifying the reactants, products, any intermediates, and the transition states that connect them. researchgate.netsciforum.net

Key Elements of Reaction Mechanism Modeling:

| Computational Task | Description | Relevance to the Synthesis of this compound |

| Reactant and Product Optimization | The geometries and energies of the starting materials (e.g., 4-fluoro-1-methylphenoxide and benzyl chloride) and the final product are calculated. | This determines the overall thermodynamics of the reaction (i.e., whether it is exothermic or endothermic). |

| Transition State Searching | Algorithms are used to locate the highest energy point along the reaction coordinate, which represents the transition state. researchgate.netrsc.org | The structure of the transition state reveals the geometry of the atoms at the point of bond formation and breaking. For this S_N2 reaction, it would show the partial bonds between the oxygen of the phenoxide and the benzylic carbon, and the benzylic carbon and the leaving group. youtube.com |

| Activation Energy Calculation | The energy difference between the reactants and the transition state is calculated to determine the activation barrier. | This provides a quantitative measure of the kinetic feasibility of the reaction. A lower activation energy implies a faster reaction rate. researchgate.net |

| Solvent Effects | The influence of the solvent on the reaction mechanism and energetics can be modeled using implicit or explicit solvent models. rsc.org | Solvents can stabilize or destabilize the reactants and the transition state differently, thereby affecting the reaction rate and selectivity. rsc.org |

Through such computational studies, researchers can gain a fundamental understanding of the factors that control the synthesis of this compound. This knowledge can be leveraged to optimize reaction conditions, such as the choice of solvent and base, to improve the yield and purity of the desired product. rsc.orgdominican.eduresearchgate.netrsc.org

Advanced Analytical and Spectroscopic Research Methodologies for 2 Benzyloxy 4 Fluoro 1 Methylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

High-resolution NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. For 2-(Benzyloxy)-4-fluoro-1-methylbenzene, a combination of one-dimensional and advanced two-dimensional (2D) NMR experiments provides a complete picture of its molecular framework.

Two-dimensional NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing through-bond and through-space correlations.

COrrelation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, a COSY spectrum would reveal correlations between adjacent protons on the aromatic rings. For instance, the proton at C6 of the fluorotoluene ring would show a cross-peak with the proton at C5, confirming their proximity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms, mapping ¹H signals to their corresponding ¹³C signals over a single bond. youtube.comprinceton.edu This is fundamental for assigning the carbon skeleton. Each protonated carbon atom in this compound, such as the methyl group carbon and the aromatic CH carbons, would display a distinct correlation peak in the HSQC spectrum. researchgate.netyoutube.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two to four bonds (²J, ³J, ⁴J). youtube.comprinceton.edu This technique is vital for connecting different parts of the molecule. For example, the protons of the benzylic methylene group (–O–CH₂–) would show correlations to the quaternary carbon of the benzyl (B1604629) group and the oxygen-bearing carbon (C2) of the fluorotoluene ring. Similarly, the methyl protons would show correlations to C1, C2, and C6 of the fluorotoluene ring, helping to piece together the full structure.

Nuclear Overhauser Effect SpectroscopY (NOESY): Unlike the previous experiments that show through-bond correlations, NOESY reveals through-space proximity of nuclei, irrespective of whether they are bonded. researchgate.net This is particularly useful for determining stereochemistry and conformation. In this compound, a NOESY spectrum would show cross-peaks between the benzylic methylene protons and the protons on the ortho position of the benzyl ring (C2' and C6'), as well as with the proton at C3 of the fluorotoluene ring, confirming the spatial arrangement of the two aromatic systems.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

Note: Chemical shifts (δ) are predicted and may vary based on solvent and experimental conditions. Correlations are based on the expected molecular structure.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HSQC Correlation | Key HMBC Correlations | Key NOESY Correlations |

| 1-CH₃ | ~2.2 | ~16.0 | Yes | C1, C2, C6 | H-6 |

| 2-C | - | ~155.0 | No | H-3, H-6, Methylene-H | - |

| 3-CH | ~6.8 | ~115.0 | Yes | C1, C2, C4, C5 | Methylene-H |

| 4-CF | - | ~158.0 (d) | No | H-3, H-5 | - |

| 5-CH | ~6.9 | ~117.0 (d) | Yes | C1, C3, C4 | H-6 |

| 6-CH | ~7.0 | ~128.0 | Yes | C1, C2, C4, 1-CH₃ | H-5, 1-CH₃ |

| Methylene (-OCH₂-) | ~5.1 | ~70.0 | Yes | C2, C1' | H-3, H-2'/6' |

| 1'-C (Benzyl) | - | ~137.0 | No | Methylene-H, H-2'/6' | - |

| 2'/6'-CH (Benzyl) | ~7.4 | ~128.0 | Yes | C1', C4', Methylene-H | Methylene-H, H-3'/5' |

| 3'/5'-CH (Benzyl) | ~7.3 | ~128.5 | Yes | C1', C5'/3' | H-2'/6', H-4' |

| 4'-CH (Benzyl) | ~7.3 | ~129.0 | Yes | C2'/6' | H-3'/5' |

While solution-state NMR is common, solid-state NMR (ssNMR) provides invaluable information about the compound in its solid form. This is particularly relevant for studying crystalline versus amorphous states, polymorphism, and the local environment within a solid matrix, such as a pharmaceutical formulation. nih.gov Fast Magic Angle Spinning (MAS) ¹⁹F ssNMR, for example, can be used to obtain high-resolution spectra of fluorinated active pharmaceutical ingredients. nih.gov For this compound, ssNMR could differentiate between different crystalline forms, which may have distinct physical properties. Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) would provide detailed structural information in the solid state.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a uniquely powerful and sensitive technique for analyzing this compound. The ¹⁹F nucleus (spin I=1/2, 100% natural abundance) is highly sensitive in NMR experiments. nih.gov Key advantages include:

Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a very wide range (over 300 ppm), which makes the single fluorine signal in the molecule highly sensitive to subtle changes in its electronic environment. nih.govazom.com

High Sensitivity: The high gyromagnetic ratio of the ¹⁹F nucleus results in strong signals that can be detected quickly, even at low concentrations.

Coupling Information: The fluorine atom will couple with nearby protons (e.g., H-3 and H-5), providing characteristic splitting patterns that confirm its position on the aromatic ring. This ¹H-¹⁹F coupling provides additional structural confirmation. azom.com

An ¹⁹F NMR spectrum of the compound would show a single resonance, likely a triplet of doublets, due to coupling with the two meta-protons and the one ortho-proton. The precise chemical shift would be characteristic of a fluorine atom attached to an aromatic ring with an adjacent electron-donating ether group.

Mass Spectrometry Approaches for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling molecular weight determination and structural elucidation.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent molecule with very high precision (typically to four or five decimal places). This accuracy allows for the unambiguous determination of the molecular formula. For this compound (C₁₄H₁₃FO), HRMS would distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

Data Table: HRMS Molecular Formula Determination

| Property | Value |

| Molecular Formula | C₁₄H₁₃FO |

| Nominal Mass | 216 |

| Exact Mass (Monoisotopic) | 216.0950 |

| Analysis Outcome | An experimental m/z value of 216.0950 ± 0.0005 would confirm the elemental composition as C₁₄H₁₃FO. |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (the parent or precursor ion) are selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). wikipedia.orgnih.gov The resulting fragment ions (product ions) are then analyzed. This process provides a fragmentation pattern that acts as a "fingerprint" for the molecule and allows for detailed structural analysis. wikipedia.org

For this compound, the most likely fragmentation pathways would involve cleavage of the benzylic ether bond, which is typically the weakest point in such molecules.

Plausible Fragmentation Pathway:

Loss of the Fluorotoluene Ring: The initial molecular ion [C₁₄H₁₃FO]⁺ (m/z 216) can undergo cleavage at the C-O ether bond to lose a fluorotoluene radical, generating the stable tropylium cation [C₇H₇]⁺ at m/z 91. This is a very common and often the most abundant fragment for benzyl ethers.

Formation of the Fluorotoluene Cation: Alternatively, cleavage can result in the charge being retained on the other fragment, forming the [C₇H₆FO]⁺ ion at m/z 125.

Further Fragmentation: The tropylium ion (m/z 91) can further lose acetylene (C₂H₂) to produce a fragment at m/z 65.

Interactive Data Table: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |

| 216.1 | [C₇H₇]⁺ (Tropylium ion) | 91.05 | C₇H₆FO• |

| 216.1 | [C₇H₆FO]⁺ | 125.04 | C₇H₇• |

| 91.05 | [C₅H₅]⁺ | 65.04 | C₂H₂ |

Vibrational Spectroscopy Methodologies (Infrared and Raman) for Structural Characterization

IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs at frequencies corresponding to its natural vibrational modes. mt.com For a vibration to be IR active, it must induce a change in the molecule's dipole moment. edinst.com Consequently, polar functional groups, such as the C-O ether linkage and the C-F bond in this compound, typically exhibit strong IR absorption bands.

Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light, usually from a laser. mt.com When photons interact with a molecule, they can be scattered with a change in energy that corresponds to the molecule's vibrational energy levels. A vibrational mode is Raman active if it causes a change in the molecule's polarizability. edinst.com Aromatic rings and non-polar bonds are often strong scatterers, making Raman spectroscopy particularly useful for characterizing the benzene ring structures in the target compound.

The combined analysis of IR and Raman spectra allows for a more complete assignment of the fundamental vibrational modes. jkps.or.krresearchgate.net For this compound, characteristic vibrational frequencies can be assigned to its distinct structural components: the fluorotoluene ring, the benzyl group, and the ether linkage.

Key Vibrational Assignments for this compound:

Aromatic C-H Stretching: These vibrations typically appear in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The methylene (-CH₂-) bridge and the methyl (-CH₃) group exhibit symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ range. researchgate.net

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the two benzene rings produce a series of characteristic bands between 1600 cm⁻¹ and 1450 cm⁻¹.

C-O-C Ether Stretching: The asymmetric stretching of the ether linkage is a prominent feature in the IR spectrum, typically found in the 1260-1200 cm⁻¹ region. The symmetric stretch, often weaker in the IR, may be more visible in the Raman spectrum around 1150-1040 cm⁻¹.

C-F Stretching: The strong carbon-fluorine bond gives rise to a characteristic and intense absorption band in the IR spectrum, generally located in the 1250-1020 cm⁻¹ range. irphouse.com

The following table summarizes the expected vibrational frequencies for the compound based on data from analogous structures.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Spectroscopic Activity |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | IR (variable), Raman (strong) |

| 2960 - 2850 | Aliphatic C-H Stretch (-CH₂, -CH₃) | IR (strong), Raman (strong) |

| 1610 - 1580 | Aromatic C=C Ring Stretch | IR (strong), Raman (strong) |

| 1500 - 1450 | Aromatic C=C Ring Stretch | IR (strong), Raman (strong) |

| 1260 - 1200 | Asymmetric C-O-C Ether Stretch | IR (very strong) |

| 1250 - 1020 | C-F Stretch | IR (very strong) |

| 850 - 800 | Aromatic C-H Out-of-Plane Bend | IR (strong) |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals how molecules are packed in the crystal lattice and elucidates the nature of intermolecular interactions that stabilize the solid-state structure. strath.ac.uk

For a molecule like this compound, single-crystal X-ray diffraction would provide invaluable data. While specific crystallographic data for this exact compound is not publicly available, analysis of closely related fluorinated benzyloxy compounds, such as 4-(Benzyloxy)-2-fluorobenzonitrile, offers significant insight into the expected structural features. researchgate.net

Below is a table representing the type of crystallographic data that would be obtained from an X-ray diffraction experiment, using data from a structurally similar compound as a reference. researchgate.net

| Parameter | Description / Expected Value |

|---|---|

| Crystal System | The crystal system (e.g., Monoclinic, Orthorhombic) describing the symmetry of the unit cell. |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c, C2/c). |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c in Å) and the angles between them (α, β, γ in °). |

| Key Torsion Angle (Ar-CH₂-O-Ar) | Defines the conformation of the ether linkage, influencing the overall molecular shape. |

| Intermolecular Interactions | Expected interactions include π-π stacking between aromatic rings and weak C-H···F hydrogen bonds. dntb.gov.uadntb.gov.ua |

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess and Absolute Configuration (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specialized methods used to investigate chiral molecules—molecules that are non-superimposable on their mirror images. creative-biostructure.com The parent compound, this compound, is achiral and therefore does not exhibit a CD or ORD signal.

However, these techniques would be indispensable for the analysis of chiral derivatives of this compound. Chirality could be introduced, for example, by substitution at the benzylic methylene bridge, creating a stereogenic center. For such chiral derivatives, CD and ORD provide critical information regarding their stereochemical properties.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. creative-biostructure.commgcub.ac.in A CD spectrum plots the difference in absorbance (or a related quantity like molar ellipticity) against wavelength. The resulting spectrum is characteristic of the molecule's three-dimensional structure, particularly the spatial arrangement of its chromophores (light-absorbing groups). slideshare.net This makes CD a sensitive probe for determining the absolute configuration of enantiomers and studying conformational changes.

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. slideshare.netvlabs.ac.in An ORD spectrum plots specific rotation against wavelength. The shape of the ORD curve, particularly in the vicinity of a chromophore's absorption band (an effect known as the Cotton effect), is also directly related to the molecule's absolute configuration. vlabs.ac.in

For a hypothetical chiral derivative of this compound, these techniques could be applied as follows:

Determination of Enantiomeric Excess (ee): The magnitude of the CD or ORD signal is directly proportional to the concentration of the chiral substance and its enantiomeric purity. By comparing the signal of a sample to that of a pure enantiomer, the enantiomeric excess can be accurately determined. researchgate.net

Assignment of Absolute Configuration: By comparing the experimentally measured CD or ORD spectrum with spectra predicted by theoretical calculations (e.g., time-dependent density functional theory) or with the spectra of known related compounds, the absolute configuration (R or S) of a stereocenter can be assigned.

Role of 2 Benzyloxy 4 Fluoro 1 Methylbenzene As a Strategic Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Advanced Intermediates

2-(Benzyloxy)-4-fluoro-1-methylbenzene serves as a key starting material in the synthesis of various advanced intermediates, particularly those destined for pharmaceutical applications. The benzyloxy group can be readily cleaved under specific conditions to reveal a reactive phenol (B47542), while the fluorine atom can influence the electronic properties of the aromatic ring and enhance the metabolic stability of the final products.

While direct literature detailing the extensive use of this compound is not abundant, its structural motifs are present in precursors to complex molecules. For instance, related structures such as (2S)-2-benzyloxymethyl-3-(2-fluoro-4-methylphenyl)propionic acid have been synthesized as chiral building blocks. nih.gov This synthesis involves the alkylation of a chiral auxiliary, highlighting the utility of the 2-fluoro-4-methylphenyl moiety, which can be derived from precursors like this compound. The synthesis of such propionic acid derivatives is a critical step in the preparation of various biologically active compounds.

Furthermore, the synthesis of 4-fluoro-2-methylbenzoic acid, an important intermediate for electronic chemicals and pharmaceuticals, often starts from m-fluorotoluene, a related precursor. google.com The presence of the benzyloxy group in this compound offers an alternative synthetic handle for further functionalization before its conversion to a benzoic acid derivative.

The table below illustrates potential advanced intermediates that could be synthesized from this compound.

| Intermediate | Potential Application |

| 4-Fluoro-2-methylphenol (B144770) | Synthesis of agrochemicals and pharmaceuticals |

| 2-(Benzyloxy)-4-fluoro-1-bromomethylbenzene | Introduction of the benzylic side chain via nucleophilic substitution |

| 2-(Benzyloxy)-4-fluoro-1-methyl-5-nitrobenzene | Precursor for further functionalization via reduction of the nitro group |

Scaffold for the Development of Highly Functionalized Organic Molecules

The aromatic ring of this compound provides a robust scaffold upon which additional functional groups can be installed. The existing substituents direct the regioselectivity of subsequent reactions, such as electrophilic aromatic substitution, allowing for the controlled synthesis of highly functionalized molecules.

The fluorine atom, being an ortho-, para-director, along with the activating methyl and benzyloxy groups, can influence the position of incoming electrophiles. This controlled functionalization is crucial in building complex molecules with precise substitution patterns. For example, bromination of similar scaffolds like 1-(benzyloxy)-2-bromo-5-fluoro-4-methylbenzene is a known transformation, indicating that the aromatic ring is amenable to further substitution.

The development of highly functionalized organic molecules from this scaffold is a key strategy in the discovery of new materials and therapeutic agents. The ability to systematically modify the periphery of the molecule allows for the fine-tuning of its physical, chemical, and biological properties.

Applications in Heterocyclic Compound Synthesis (e.g., benzoxazines, oxazepines, pyrimidines)

While direct examples of the use of this compound in the synthesis of benzoxazines, oxazepines, and pyrimidines are not prevalent in the readily available literature, its structural features make it a plausible precursor for such heterocyclic systems.

Benzoxazines: The synthesis of benzoxazines often involves the reaction of a phenol, an amine, and an aldehyde. Deprotection of the benzyloxy group in this compound would yield 4-fluoro-2-methylphenol, a suitable phenolic component for the Mannich-type condensation reaction that forms the benzoxazine ring.

Oxazepines: The construction of the oxazepine ring system can be achieved through various synthetic routes, some of which may involve intermediates derived from functionalized phenols. The 4-fluoro-2-methylphenol obtained from this compound could be elaborated into a precursor for intramolecular cyclization to form an oxazepine ring.

Pyrimidines: The synthesis of pyrimidine derivatives can be accomplished through the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or urea. While a direct route from this compound is not immediately apparent, its conversion to a more elaborate intermediate containing the necessary functionalities for pyrimidine ring formation is conceivable within the realm of multi-step organic synthesis.

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. The efficiency and atom economy of MCRs make them highly attractive for the generation of chemical libraries for drug discovery.

Although specific examples of this compound participating in MCRs are not documented in the available literature, its derivatives could potentially be employed in such reactions. For instance, conversion of the methyl group to an aldehyde would yield a derivative that could participate in well-known MCRs like the Ugi or Passerini reactions. The resulting products would incorporate the fluorinated and benzyloxy-substituted aromatic scaffold, providing rapid access to a diverse range of complex molecules.

Design and Synthesis of Labeled Analogues for Mechanistic Research (e.g., isotope labeling)

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms and studying the metabolic fate of drugs. The synthesis of labeled analogues of this compound would be valuable for mechanistic research.

For example, deuterium or tritium could be incorporated into the methyl group or at specific positions on the aromatic ring. Carbon-13 or carbon-14 could be introduced into the benzylic carbon or the aromatic ring itself. These labeled compounds could then be used as tracers in various chemical and biological studies.

The synthesis of such labeled analogues would likely follow established synthetic routes, employing labeled starting materials or reagents at the appropriate stage. For instance, a labeled methyl group could be introduced via a Grignard reaction with a labeled methylating agent on a corresponding benzaldehyde derivative.

Advanced Academic Research Applications of 2 Benzyloxy 4 Fluoro 1 Methylbenzene and Its Derivatives

Utilization in Materials Science Research

The fluorinated aromatic structure of 2-(Benzyloxy)-4-fluoro-1-methylbenzene makes it a prospective candidate as a monomer or precursor for specialized polymers and organic electronic materials. The presence of fluorine can bestow unique properties upon these materials.

Specialized Polymers: Fluorinated poly(aryl ether)s (FPAEs) are known for their excellent thermal stability, hydrophobicity, and desirable dielectric properties. acs.org The incorporation of fluorine atoms tends to lower the dielectric constant and dielectric loss of polymers, which is a critical requirement for materials used in high-speed communication networks. acs.orgmdpi.com Derivatives of this compound could potentially be functionalized to create difluoro monomers that can be polymerized into FPAEs. These polymers often exhibit high thermal stability, with 5% weight loss temperatures (Td5) exceeding 500°C, and low water absorption. acs.orgmdpi.com

Liquid Crystals: Fluorinated compounds are extensively used as liquid-crystal monomers (FLCMs) in liquid-crystal displays (LCDs). semanticscholar.orgrsc.org The fluorine atom can influence the mesomorphic properties, polarity, and stability of the liquid crystal phase. While research has focused on various fluorinated structures, the fundamental benzyloxy-fluoro-methylbenzene framework could be modified to design novel bent-shaped or calamitic liquid crystals. For instance, derivatives like 3-Benzyloxy-4-fluorobenzoic acid have been used as the central core for bent-shaped liquid crystals. echemi.com

Organic Electronics Precursors: Organometallic compounds are crucial as precursors for depositing thin films of metals or metal derivatives in the manufacturing of electronic devices, including semiconductors. matrix-fine-chemicals.comresearchgate.net The benzyloxy group in this compound could be cleaved or modified to allow for the coordination of a metal center, creating an organometallic precursor. The fluorine substituent can enhance the stability and volatility of such precursors, which is advantageous for chemical vapor deposition (CVD) processes. researchgate.net

Table 1: Properties of Fluorinated Poly(aryl ether)s (FPAEs) Derived from Related Monomers This table presents typical data for FPAEs to illustrate the potential properties of polymers derived from monomers similar to this compound.

| Polymer Type | Tg (°C) | Td5 (°C, N2) | Dielectric Constant (k) | Water Absorption (%) |

|---|---|---|---|---|

| FPAE from TFBP | 178–226 | 514–555 | 2.07–2.80 (@ 11 GHz) | 0.28–0.87 |

| CL-Co-PAE-n | Not specified | 419–526 | 2.22–2.51 (@ 1 MHz) | 0.21–0.35 |

Applications in Supramolecular Chemistry Research

The electronic properties conferred by the fluorine atom and the potential for π-π stacking from the benzene rings make this compound and its derivatives interesting building blocks in supramolecular chemistry.

Host-Guest Systems: The fluorinated benzene ring can participate in specific non-covalent interactions, including halogen bonding and specialized hydrogen bonds (C-F···H). These interactions are fundamental in designing host-guest systems. For example, fluorinated azobenzene derivatives have been shown to form stable host-guest complexes with cyclodextrins, where the binding affinity is influenced by the fluorine substitution. rsc.org While direct studies are unavailable, derivatives of this compound could be explored as guests for various macrocyclic hosts, with the fluorine atom acting as a recognition site or a modulator of binding strength.

Self-Assembly Phenomena: Fluorine chemistry plays a significant role in directing the self-assembly of molecules into complex supramolecular architectures. mdpi.com Fluorinated side chains can drive the formation of micelles, vesicles, and other aggregates in solution. The incompatibility between fluorinated and non-fluorinated segments of a molecule is a powerful driving force for self-assembly. By incorporating polymerizable groups or other interacting moieties, derivatives of this compound could be designed to self-assemble into ordered structures like helical columns or liquid crystalline phases. mdpi.com

Development of Chemical Probes and Ligands for Fundamental Biological Research Tools

In the realm of fundamental biological research, fluorinated organic molecules serve as valuable tools for probing biological systems, acting as ligands for proteins and as fluorescent markers. It is important to note that this discussion excludes drug discovery and clinical data.

Chemical Probes and Ligands: The introduction of a fluorine atom into a potential ligand can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, which in turn can enhance its binding affinity and selectivity for a target protein. nih.gov Fluorinated ligands are often used to study protein-ligand interactions. For instance, the fluorine atom can form specific interactions, such as C–F···C=O, with the protein backbone, enhancing binding affinity. nih.gov A 4-fluorobenzyloxy derivative of a 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide was found to be a potent antagonist for the TRPV1 receptor, demonstrating the utility of this functional group in ligand design. rsc.org

Fluorescent Probes: While the intrinsic fluorescence of this compound is not reported, its scaffold can be used to synthesize more complex fluorescent probes. The benzene ring system can be extended or functionalized with chromophoric groups to create molecules that emit light upon excitation. Fluorination can modulate the photophysical properties of these probes, such as their emission wavelength and quantum yield. nih.gov For example, single-benzene-based fluorophores have been developed from tetrafluoroterephthalonitrile for bioimaging applications. semanticscholar.org

Contribution to Catalyst Development and Ligand Design in Asymmetric Synthesis

The development of chiral catalysts and ligands is a cornerstone of modern organic chemistry, enabling the synthesis of enantiomerically pure compounds. The structural features of this compound provide a potential starting point for the design of novel ligands.

The fluorinated aromatic ring can be a component of a larger chiral ligand that coordinates to a metal center. The electronic properties of the ligand, and thus the catalytic activity and selectivity of the metal complex, can be fine-tuned by the fluorine substituent. Chiral ligands are crucial for a wide range of asymmetric reactions. acs.org For instance, chiral Ni(II) complexes have been employed for the asymmetric synthesis of fluorinated amino acids. researchgate.net Derivatives of this compound could be envisioned as components of phosphine (B1218219), oxazoline, or other ligand classes used in transition-metal catalysis. The benzyloxy group offers a handle for further chemical modification to build more complex, chiral ligand structures. The field has seen the development of visible-light-mediated organocatalytic C-H functionalization of toluene derivatives to create chiral molecules with high enantioselectivity, highlighting the utility of the toluene scaffold in asymmetric synthesis. nih.gov

Photophysical Studies and Research into Luminescent Properties

The study of how molecules interact with light is fundamental to developing new materials for applications ranging from displays to sensors. The introduction of fluorine into organic molecules can significantly impact their photophysical properties.

Fluorination is known to modify both the optical and structural properties of luminescent materials. acs.org It can lower the HOMO and LUMO energy levels of a molecule and enhance spin-orbit coupling. acs.orgnih.gov In some systems, replacing hydrogen with fluorine can reduce non-radiative quenching pathways caused by high-energy C-H vibrations, potentially improving luminescence efficiency. acs.org

While the photophysical properties of this compound itself are not documented, it could serve as a precursor for luminescent materials. For example, it could be incorporated into ligands for metal complexes. Zinc(II) complexes with fluorinated benzothiazolyl-substituted phenoxide ligands have been shown to exhibit broad, bright visible photoluminescence. acs.orgnih.gov The fluorination in these complexes substantially lowers the HOMO and LUMO energy levels. acs.orgnih.gov Similarly, derivatives of this compound could be designed as ligands to sensitize the luminescence of lanthanide ions like Erbium(III), which have applications in near-infrared emitting materials. rsc.org

Table 2: Examples of Photophysical Effects of Fluorination on Related Compounds This table provides examples from the literature to illustrate how fluorine substitution can affect the luminescent properties of organic and organometallic compounds.

| Compound Class | Effect of Fluorination | Observation | Reference |

|---|---|---|---|

| Zinc(II) Benzothiazole Complexes | Lowers HOMO/LUMO energy levels | Broad, bright visible photoluminescence | acs.orgnih.gov |

| Erbium(III) Complexes | Reduces non-radiative decay | Can significantly improve luminescence intensity | semanticscholar.org |

| Coumarin Dyes | Alters absorption and emission spectra | Increased photostability and altered spectra | nih.gov |

| Polyaromatics | Enhanced quantum yields | Improved photostability and luminescence | nih.gov |

Emerging Research Directions and Future Perspectives for 2 Benzyloxy 4 Fluoro 1 Methylbenzene

Integration with Artificial Intelligence and Machine Learning in Retrosynthesis and Reaction Prediction

| Feature | Traditional Retrosynthesis | AI-Powered Retrosynthesis |

| Methodology | Relies on chemist's experience, chemical literature, and established reaction rules. chemcopilot.com | Utilizes machine learning algorithms trained on millions of documented reactions. engineering.org.cnchemrxiv.org |

| Route Discovery | Often limited to well-known, reliable transformations (e.g., Williamson ether synthesis, nucleophilic aromatic substitution). | Can propose novel and non-intuitive disconnections, potentially leading to more efficient pathways. chemcopilot.com |

| Speed & Efficiency | Can be time-consuming, requiring extensive literature searches and manual pathway design. chemcopilot.com | Drastically reduces planning time from days or weeks to minutes. chemcopilot.com |

| Bias | Prone to the individual chemist's cognitive biases and familiarity with certain reactions. | Objective and data-driven, evaluating a wider range of possibilities without human bias. chemcopilot.com |

| Optimization | Optimization is an iterative, experimental process. | Can score and rank potential routes based on predicted yield, cost, safety, and step count. chemcopilot.com |

Exploration of Unprecedented Reactivity Patterns and Novel Transformations

The specific arrangement of substituents on 2-(benzyloxy)-4-fluoro-1-methylbenzene creates a unique electronic landscape that is ripe for the exploration of novel reactivity. The fluorine atom, being highly electronegative, withdraws electron density from the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic attack. numberanalytics.com This can lead to reactivity patterns that differ significantly from its non-fluorinated analogs. numberanalytics.com

Future research will likely focus on leveraging this unique reactivity. For instance, the C-F bond, traditionally considered robust, is an increasingly popular target for functionalization, opening pathways to new derivatives that are otherwise difficult to access. acs.org Another promising avenue is the exploration of metal-catalyzed transformations. Gold(I) catalysts, for example, have been shown to induce rearrangements in propargyl benzyl (B1604629) ethers to form allenes through a 1,5-hydride shift. organic-chemistry.org Investigating whether similar catalytic systems can activate the benzylic C-H bonds or the ether linkage in this compound could lead to completely new types of molecular transformations. The interplay between the electron-withdrawing fluorine and the potentially coordinating ether oxygen could stabilize unique transition states, enabling reactions that are currently unprecedented for this class of compounds.

Advancements in Green and Sustainable Synthetic Methodologies

The chemical industry is under increasing pressure to adopt greener and more sustainable practices. Research into the synthesis of this compound and related compounds reflects this trend. Traditional methods for forming benzyl ethers, such as the Williamson ether synthesis, often rely on harsh bases, polar aprotic solvents, and high temperatures. orgsyn.org Modern alternatives aim to mitigate these environmental drawbacks.

One promising approach involves performing benzylation under solvent-free conditions using solid potassium hydroxide (B78521), which simplifies purification and reduces solvent waste. researchgate.net Another innovative technique employs hexafluoroisopropanol (HFIP) as a solvent. nih.gov HFIP's unique properties can promote dehydrative reactions between alcohols and benzylating agents without the need for an external acid or metal catalyst, and the solvent can often be recovered and reused. nih.gov Similarly, advancements in transfer benzylation using reagents like 2-benzyloxy-1-methylpyridinium triflate allow the reaction to proceed under nearly neutral thermal conditions, making it compatible with sensitive functional groups that would not tolerate strongly acidic or basic environments. orgsyn.org For the fluorination step, developing catalytic methods that use recyclable catalysts, such as copper(II) fluoride, instead of stoichiometric fluorinating agents represents another key direction for sustainable synthesis. researchgate.net

Table 2: Overview of Synthetic Methodologies for Benzyl Ether Formation

| Method | Reagents & Conditions | Advantages | Disadvantages |